Methyl 2-(3-cyanopyridin-4-YL)acetate
Overview
Description
Methyl 2-(3-cyanopyridin-4-yl)acetate is an organic compound with the molecular formula C9H8N2O2 It is a derivative of pyridine, featuring a cyano group at the 3-position and a methyl ester group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-cyanopyridin-4-yl)acetate can be synthesized through a multi-step process. One common method involves the reaction of 4-methyl-nicotinonitrile with lithium hexamethyldisilazane (LHMDS) in tetrahydrofuran (THF) at -78°C. The reaction mixture is then treated with dimethyl carbonate and stirred at 0°C. The resulting product is purified using silica gel column chromatography with a mixed eluant of ethyl acetate and hexane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-cyanopyridin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Forms amines.
Substitution: Results in various substituted esters or amides.
Scientific Research Applications
Methyl 2-(3-cyanopyridin-4-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-cyanopyridin-4-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The cyano group and ester functionality allow it to participate in various chemical reactions, potentially modifying its activity and interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-cyanopyridin-2-yl)acetate
- Methyl 2-(3-cyanopyridin-5-yl)acetate
- Ethyl 2-(3-cyanopyridin-4-yl)acetate
Uniqueness
Methyl 2-(3-cyanopyridin-4-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and potential applications. The presence of both a cyano group and an ester group provides versatility in chemical transformations and interactions.
Properties
IUPAC Name |
methyl 2-(3-cyanopyridin-4-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)4-7-2-3-11-6-8(7)5-10/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUXXKOZANWHAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=NC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697518 | |
Record name | Methyl (3-cyanopyridin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124870-33-3 | |
Record name | Methyl (3-cyanopyridin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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